molecular formula C16H23BrN2O2 B12435432 Tert-butyl 3-(2-bromoanilino)piperidine-1-carboxylate CAS No. 887584-08-9

Tert-butyl 3-(2-bromoanilino)piperidine-1-carboxylate

Cat. No.: B12435432
CAS No.: 887584-08-9
M. Wt: 355.27 g/mol
InChI Key: JHAGYPYDBWNGCY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-bromoanilino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a bromoaniline moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-bromoanilino)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(2-bromoanilino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromoaniline moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(2-bromoanilino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. It can serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-bromoanilino)piperidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. The bromine atom and the piperidine ring can play crucial roles in binding to these targets and modulating their activity. The exact pathways involved can vary depending on the biological context and the specific target being studied .

Comparison with Similar Compounds

  • Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate
  • Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate
  • Tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate

Comparison: Tert-butyl 3-(2-bromoanilino)piperidine-1-carboxylate is unique due to the presence of the bromoaniline moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry .

Properties

CAS No.

887584-08-9

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.27 g/mol

IUPAC Name

tert-butyl 3-(2-bromoanilino)piperidine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-6-7-12(11-19)18-14-9-5-4-8-13(14)17/h4-5,8-9,12,18H,6-7,10-11H2,1-3H3

InChI Key

JHAGYPYDBWNGCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC=C2Br

Origin of Product

United States

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